Product packaging for Butane-1,1,4,4,-tetrol(Cat. No.:CAS No. 84000-91-9)

Butane-1,1,4,4,-tetrol

Cat. No.: B12661058
CAS No.: 84000-91-9
M. Wt: 122.12 g/mol
InChI Key: LYGJUHQDLQALGX-UHFFFAOYSA-N
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Description

Contextualization within Polyol Chemistry and Carbohydrate Analogues

Polyols exhibit vast structural diversity, which in turn leads to a wide range of properties and functions. thieme-connect.de Butane-1,1,4,4-tetrol is a simple acyclic polyol, and its structure can be seen as a basic analogue of a four-carbon sugar (a tetrose). Carbohydrate analogues are synthetic molecules designed to mimic or interfere with the function of natural sugars and are of significant interest in glycochemistry and glycobiology. rsc.org These synthetic mimics are used to probe biological processes, act as enzyme inhibitors, or serve as building blocks for more complex molecules. rsc.orgdiva-portal.org The synthesis of carbohydrate analogues is a key area of research, with various strategies developed to create C-branched and other modified sugars that can serve as potential therapeutics or tools for cell engineering. rsc.org For instance, carbasugar analogues, where the endocyclic oxygen is replaced by a methylene (B1212753) group, have been synthesized to create hydrolytically stable mimics of natural sugars for use as enzyme inhibitors. diva-portal.org

Fundamental Principles Governing Geminal Diol Instability

The structure of Butane-1,1,4,4-tetrol is notable for containing two geminal diol (or gem-diol) groups—that is, two hydroxyl groups attached to the same carbon atom. ontosight.aibartleby.com Specifically, the terminal carbons (C1 and C4) each bear two hydroxyl groups. Geminal diols are typically unstable and exist in a reversible equilibrium with their corresponding carbonyl compounds. stackexchange.comechemi.comlibretexts.org In the case of Butane-1,1,4,4-tetrol, it is the hydrate (B1144303) of butanedial (succinaldehyde), and the equilibrium generally favors the dialdehyde (B1249045) form. The stability of a geminal diol is not absolute but depends on a delicate balance of electronic and steric factors. stackexchange.com

The inherent instability of most geminal diols is partly due to electronic repulsion between the non-bonding electron pairs of the two oxygen atoms bonded to the same carbon. stackexchange.comechemi.com However, this instability can be significantly mitigated by the electronic nature of other substituents on the carbon atom.

Electron-Withdrawing Groups (-I Effect): The presence of strong electron-withdrawing groups on the carbon bearing the geminal diol moiety significantly increases its stability. libretexts.orgquora.com These groups pull electron density away from the carbon-oxygen bonds, which helps to stabilize the diol structure and destabilize the corresponding carbonyl group. libretexts.org A classic example of a stable geminal diol is chloral (B1216628) hydrate, CCl₃CH(OH)₂, where the three strongly electronegative chlorine atoms stabilize the hydrated form. libretexts.org

Electron-Donating Groups (+I Effect): Conversely, electron-donating groups, such as alkyl groups, decrease the stability of geminal diols. bartleby.comaskiitians.com These groups stabilize the partial positive charge on the carbonyl carbon of the corresponding aldehyde or ketone, thus shifting the equilibrium away from the geminal diol. libretexts.org For this reason, the hydrated forms of most ketones are particularly unstable. libretexts.org

Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the two hydroxyl groups can also be a stabilizing factor. bartleby.comaskiitians.com This interaction can help to overcome the repulsion between the oxygen atoms, making the geminal diol form more favorable than it would otherwise be. stackexchange.comechemi.com

Steric effects play a critical role in the stability of geminal diols. stackexchange.comaskiitians.com The formation of a geminal diol from a carbonyl compound involves a change in the hybridization of the central carbon atom from sp² (trigonal planar geometry with bond angles of approximately 120°) to sp³ (tetrahedral geometry with bond angles of about 109.5°). quora.com This geometric shift forces the substituents on the carbon atom closer together. quora.com If these substituents are large and bulky, the resulting steric hindrance (repulsive interactions) in the tetrahedral geminal diol will be significantly greater than in the planar carbonyl compound. quora.comquora.com This increased strain makes the geminal diol less stable and favors the reverse reaction back to the less crowded carbonyl precursor. quora.com

Historical Perspective on Hypothetical and Transient Polyol Compounds

The study of polyols has a rich history, particularly in the field of polymer chemistry. In 1937, Otto Bayer synthesized the first polyurethanes by reacting polyols with isocyanates, launching an entirely new class of polymers with widespread applications. rasampolymer.com Historically, many simple organic compounds, including the simplest geminal diol, methanediol (B1200039) [CH₂(OH)₂], were considered to be purely hypothetical or highly transient intermediates that could not be isolated or directly observed. nih.gov The inherent instability of the gem-diol structure led to the general rule that two hydroxyl groups could not reside on the same carbon atom.

However, advancements in synthetic methodologies and analytical techniques have challenged these long-held assumptions. While most geminal diols are indeed fleeting, some, like chloral hydrate, were identified as stable exceptions early on. libretexts.org More recently, chemists have succeeded in synthesizing and characterizing previously elusive molecules. A landmark achievement in this area was the successful synthesis and gas-phase identification of methanediol, the simplest geminal diol. nih.gov This work demonstrated that even highly unstable transients can be studied under the right conditions, providing valuable insight into reaction mechanisms and chemical bonding in systems once deemed purely theoretical. nih.gov The study of such transient species is critical for understanding atmospheric chemistry and astrochemistry, where these molecules may play important roles. nih.gov

Data Tables

Table 1: Factors Influencing the Stability of Geminal Diols

FactorEffect on Gem-Diol StabilityScientific RationaleExample of a Stable Gem-Diol
Electron-Withdrawing Groups Increases StabilityThese groups pull electron density away from the C-O bonds, stabilizing the diol and destabilizing the corresponding carbonyl. libretexts.orgquora.comChloral Hydrate
Electron-Donating Groups Decreases StabilityThese groups stabilize the partial positive charge on the carbonyl carbon, shifting the equilibrium toward the carbonyl form. bartleby.comaskiitians.comAcetone Hydrate (unstable)
Steric Hindrance Decreases StabilityBulky substituents cause steric strain when the carbon rehybridizes from sp² (planar) to sp³ (tetrahedral), favoring the less crowded carbonyl. quora.comDi-tert-butyl ketone hydrate (unstable)
Intramolecular H-Bonding Increases StabilityHydrogen bonding between the two hydroxyl groups can counteract the electronic repulsion between the oxygen atoms. stackexchange.comechemi.comNinhydrin Hydrate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O4 B12661058 Butane-1,1,4,4,-tetrol CAS No. 84000-91-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84000-91-9

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

IUPAC Name

butane-1,1,4,4-tetrol

InChI

InChI=1S/C4H10O4/c5-3(6)1-2-4(7)8/h3-8H,1-2H2

InChI Key

LYGJUHQDLQALGX-UHFFFAOYSA-N

Canonical SMILES

C(CC(O)O)C(O)O

Origin of Product

United States

Theoretical and Computational Investigations of Butane 1,1,4,4 Tetrol

Quantum Chemical Modeling of Molecular Structure and Energetics

Quantum chemical modeling provides fundamental insights into the electronic structure, stability, and geometry of molecules. For a molecule like Butane-1,1,4,4-tetrol, these methods are crucial for understanding its intrinsic properties in the absence of experimental data.

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Preferences

The conformational flexibility of the butane (B89635) backbone, coupled with the numerous hydroxyl groups, gives rise to a complex potential energy surface for Butane-1,1,4,4-tetrol. Ab initio and Density Functional Theory (DFT) methods are powerful tools for exploring these conformational preferences.

Studies on related polyhydroxylated alkanes, such as butane-1,4-diol, have demonstrated the critical role of intramolecular hydrogen bonding in determining the most stable conformers. nih.govscilit.com For Butane-1,1,4,4-tetrol, a multitude of conformers can be envisioned, arising from the rotation around the C-C and C-O bonds. The relative energies of these conformers are dictated by a delicate balance of steric hindrance, torsional strain, and the stabilizing effect of intramolecular hydrogen bonds.

The choice of computational method and basis set is critical for accurately describing these non-covalent interactions. Double-hybrid DFT functionals, when combined with a sufficiently large basis set and dispersion corrections, have been shown to provide highly accurate results for systems with strong intramolecular hydrogen bonds, such as butane-1,4-diol. nih.govresearchgate.net For Butane-1,1,4,4-tetrol, similar levels of theory would be necessary to reliably predict the hierarchy of conformer stabilities.

Table 1: Representative DFT Functionals for Conformer Energy Calculations

Functional Type Examples Key Features
Hybrid B3LYP, PBE0, M06 Mixes a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. nih.gov
Double-Hybrid DSD-PBEP86, B2PLYP Includes a second-order perturbation theory correction for electron correlation. nih.gov

Analysis of Potential Energy Surfaces and Transition States

The potential energy surface (PES) of Butane-1,1,4,4-tetrol maps the energy of the molecule as a function of its geometry. libretexts.org Minima on the PES correspond to stable conformers, while saddle points represent transition states connecting these conformers. libretexts.orgumn.edu Understanding the PES is key to describing the dynamics of conformational changes.

For a flexible molecule like Butane-1,1,4,4-tetrol, the PES is high-dimensional. umn.edu Computational scans of the PES, where specific dihedral angles are systematically varied while optimizing the remaining geometry, can reveal the pathways for conformational interconversion. q-chem.com For example, scanning the C1-C2-C3-C4 dihedral angle would elucidate the energy barriers between different staggered and eclipsed forms of the butane backbone.

The transition states for these conformational changes are characterized by higher energies due to increased steric or torsional strain. The energy difference between a stable conformer and a transition state determines the rate of interconversion. For Butane-1,1,4,4-tetrol, the breaking and forming of intramolecular hydrogen bonds would be a key feature of these transition states. Studies on stretched n-butane have shown that the nature of the PES, including the number of minima and transition states, can change significantly with molecular deformation. nih.gov

Computational Thermodynamics of Hydration and Dehydration Equilibria

The presence of four hydroxyl groups makes Butane-1,1,4,4-tetrol highly susceptible to hydration and dehydration reactions. Computational thermodynamics can be used to predict the equilibrium constants and thermodynamic parameters for these processes.

The dehydration of Butane-1,1,4,4-tetrol is expected to be a complex process, potentially leading to the formation of various unsaturated and cyclic ethers. The equilibrium of such reactions is governed by the change in Gibbs free energy (ΔG), which can be calculated using statistical thermodynamics based on the computed vibrational frequencies and electronic energies of the reactants and products.

While specific studies on Butane-1,1,4,4-tetrol are not available, research on the dehydration of simpler alcohols like 1-butanol (B46404) provides a framework for such investigations. ub.edu Thermodynamic modeling of hydrate (B1144303) formation, which involves the interaction of water molecules with a host molecule, also offers relevant methodologies. researchgate.net Equations of state can be employed to model the phase behavior of the system, which is crucial for understanding the thermodynamics in the liquid or gas phase. acs.org

Table 2: Key Thermodynamic Parameters for Equilibrium Calculations

Parameter Description
Enthalpy (ΔH) The heat absorbed or released during a reaction at constant pressure.
Entropy (ΔS) A measure of the disorder or randomness of the system.

Theoretical Spectroscopic Predictions for Unstable Intermediates

Due to its likely transient nature, the experimental characterization of Butane-1,1,4,4-tetrol is challenging. Theoretical spectroscopy provides a powerful alternative for identifying and characterizing such unstable intermediates.

By solving the quantum mechanical equations of motion for the nuclei, it is possible to predict the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of a molecule. These predicted spectra can then be compared with experimental data, if available, or used to guide future experimental searches.

For Butane-1,1,4,4-tetrol, the calculated infrared spectrum would be dominated by strong O-H stretching and bending vibrations, as well as C-O stretching modes. The exact frequencies of these vibrations would be sensitive to the extent and nature of intramolecular hydrogen bonding, making the spectrum a fingerprint of the specific conformer.

DFT calculations of NMR chemical shifts and coupling constants have been successfully applied to other polyols, such as butane-1,4-diol. researchgate.net For Butane-1,1,4,4-tetrol, theoretical ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each atom. The chemical shifts of the hydroxyl protons would be particularly informative about the hydrogen bonding network.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into dynamic processes such as solvation and intermolecular interactions. ulakbim.gov.trnih.govrsc.org

In an MD simulation of Butane-1,1,4,4-tetrol in a solvent like water, the trajectory of each atom is calculated by integrating Newton's equations of motion. This allows for the study of how the solvent molecules arrange themselves around the solute and how intermolecular hydrogen bonds are formed and broken. The solvation free energy, which is a measure of the thermodynamic stability of the solute in the solvent, can also be computed from these simulations. researchgate.net

The numerous hydroxyl groups in Butane-1,1,4,4-tetrol would lead to strong interactions with polar solvents, particularly water. MD simulations can reveal the detailed structure of the hydration shells and the dynamics of water molecules in the vicinity of the solute. Furthermore, simulations of multiple Butane-1,1,4,4-tetrol molecules can be used to study its aggregation behavior and the nature of the intermolecular forces that govern it. Such simulations have been used to investigate the interactions of similar molecules in various environments. nih.gov

Table 3: Common Force Fields for Molecular Dynamics Simulations

Force Field Typical Applications
AMBER Proteins and nucleic acids.
CHARMM Biomolecular simulations, including proteins, lipids, and nucleic acids.
OPLS-AA Organic liquids, proteins, and other organic systems.

Mechanism and Energetics of Formation and Decomposition

Proposed Reaction Pathways for Tetracarbonyl Hydration

The primary pathway for the formation of Butane-1,1,4,4-tetrol is the hydration of the two aldehyde functional groups of succinaldehyde (B1195056). wikipedia.org Geminal diols are the product of the nucleophilic addition of water to a carbonyl group. ambeed.com In the case of succinaldehyde, this process occurs at both ends of the four-carbon chain.

The reaction can be represented as: O=CH-CH₂-CH₂-CH=O + 2H₂O ⇌ (HO)₂CH-CH₂-CH₂-CH(OH)₂

This hydration is a reversible equilibrium. libretexts.orgquora.com While many simple aldehydes and ketones favor the carbonyl form in aqueous solution, the stability of the resulting gem-diol can be influenced by various factors. wikipedia.orgmsu.edu For dicarbonyls like succinaldehyde, the electronic effects of one aldehyde group can influence the hydration of the other. In the presence of water, succinaldehyde readily converts to its hydrated form. wikipedia.org

Intramolecular Hydrogen Bonding Networks and Their Influence on Stability

The structure of Butane-1,1,4,4-tetrol, with four hydroxyl groups, allows for the formation of extensive intramolecular and intermolecular hydrogen bonds. ontosight.ai These hydrogen bonding networks play a crucial role in the stability of the molecule. researchgate.net

While direct studies on the intramolecular hydrogen bonding of Butane-1,1,4,4-tetrol are not prevalent, analysis of related polyols like butane-1,2,3,4-tetrol (B1171214) shows that O-H···O and C-H···O interactions are significant stabilizing forces. nih.gov In 1,3-polyols, O-H···O interactions are particularly important. nih.gov For Butane-1,1,4,4-tetrol, the two geminal diol groups at opposite ends of the butane (B89635) chain can potentially fold to form hydrogen bonds with each other, creating a cyclic-like conformation. These intramolecular hydrogen bonds can increase the stability of the hydrated form relative to the unhydrated succinaldehyde, thereby shifting the equilibrium towards the tetrol. The ability to form multiple hydrogen bonds is a key feature of its chemical properties. ontosight.ai

Kinetic and Thermodynamic Aspects of Dehydration Processes

The dehydration of a geminal diol back to its carbonyl precursor is a reversible process, and its kinetics and thermodynamics are critical to understanding the stability of Butane-1,1,4,4-tetrol. libretexts.orgfiveable.me

Thermodynamics: The position of the equilibrium between an aldehyde/ketone and its geminal diol is described by an equilibrium constant (K_eq). For many simple ketones like acetone, the equilibrium lies far to the left (K_eq ≈ 10⁻³), favoring the carbonyl compound. wikipedia.org However, for formaldehyde, the equilibrium strongly favors the hydrate (B1144303) (methanediol), with a K_eq of 10³. wikipedia.org This favorability is influenced by electronic effects; electron-withdrawing groups attached to the carbonyl carbon stabilize the gem-diol, while electron-donating alkyl groups stabilize the carbonyl. libretexts.orgwikipedia.org For succinaldehyde, the two aldehyde groups act as electron-withdrawing groups relative to the alkyl chain, which would favor hydration.

Kinetics: The dehydration process, whether acid- or base-catalyzed, involves surmounting an energy barrier. Studies on the dehydration of related diols, such as 1,4-butanediol (B3395766) to form tetrahydrofuran, show that the reaction is reversible and the rate is sensitive to pH. nih.govpsu.edu While this is an intramolecular etherification rather than gem-diol dehydration, the principles of acid catalysis and the role of water are relevant. The rate of dehydration of gem-diols is generally fast, which is why they are often difficult to isolate. libretexts.orglibretexts.org The specific rate for Butane-1,1,4,4-tetrol would depend on factors like temperature and catalyst concentration.

Table 1: Equilibrium Constants for Hydration of Various Carbonyls

Carbonyl Compound Hydrate (Geminal Diol) Equilibrium Constant (K_eq) Reference
Formaldehyde Methanediol (B1200039) 1 x 10³ wikipedia.org
Acetone Propane-2,2-diol 1 x 10⁻³ wikipedia.org
Hexafluoroacetone Hexafluoro-propane-2,2-diol 1 x 10⁶ wikipedia.org

This table illustrates how substituents dramatically affect the thermodynamic stability of the hydrate.

Influence of Solvent Environment on Equilibrium Dynamics and Stability

The solvent environment has a profound impact on the equilibrium and stability of geminal diols. fiveable.me The formation of Butane-1,1,4,4-tetrol from succinaldehyde and water is itself a solvent-dependent reaction.

Polar solvents, particularly water, are known to favor the geminal diol form. fiveable.me This is due to the increased capacity for hydrogen bonding that the hydroxyl groups of the diol can form with polar solvent molecules. fiveable.mesolubilityofthings.com Butane-1,1,4,4-tetrol, with its four hydroxyl groups, is highly soluble in water and other polar solvents but has limited solubility in nonpolar solvents like hexane. ontosight.aisolubilityofthings.com

In aqueous solutions, the high concentration of water pushes the hydration equilibrium towards the formation of Butane-1,1,4,4-tetrol. The ability to tune the polarity of a solvent system can shift this equilibrium. For instance, in a mixed solvent system, altering the water concentration can change the amount of geminal diol present at equilibrium. acs.orgwhiterose.ac.uk This principle is critical for controlling reactions where the gem-diol or the carbonyl form is the desired species. The stability of Butane-1,1,4,4-tetrol is therefore highest in polar, protic solvents that can effectively solvate the hydroxyl groups through hydrogen bonding. solubilityofthings.comscielo.org.co

Stereochemical Considerations and Conformational Analysis

Chiral Centers and Potential Stereoisomers of Butane-1,1,4,4-tetrol Analogs

While butane-1,1,4,4-tetrol itself does not possess any chiral centers, the introduction of substituents at the C2 and C3 positions can give rise to stereoisomerism. The carbon atoms at positions 1 and 4 are prochiral, and substitution at these positions can also lead to chirality. For instance, in analogs of butane-1,2,3,4-tetrol (B1171214), the presence of chiral centers at C2 and C3 allows for the synthesis of various stereoisomers, including enantiomers and diastereomers. rsc.orgimperial.ac.uknih.gov

A notable example is the design of butane-1,2,3,4-tetraol-based maltosides (BTMs), where the stereochemistry of the butane-1,2,3,4-tetrol linker is systematically varied. rsc.orgimperial.ac.uknih.gov The (2S, 3S) and (2R, 3R) configurations result in enantiomeric linkers, while a (2R, 3S) or (2S, 3R) configuration leads to a meso compound. nih.gov The synthesis of these stereoisomers is often achieved with high stereospecificity using methods like the Sharpless asymmetric dihydroxylation. nih.gov

The concept of stereoisomerism is also evident in related structures like 1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL), which has chiral centers at C2 and C3. rsc.org The specific spatial arrangement of substituents in these analogs is crucial as it dictates their chemical and biological properties. The study of such analogs provides a framework for understanding the potential stereochemical complexity that could arise in substituted derivatives of butane-1,1,4,4-tetrol.

Conformational Preferences and Intramolecular Interactions

The conformational landscape of butane (B89635) derivatives is largely dictated by the rotation around the central C2-C3 bond, leading to various staggered and eclipsed conformations. khanacademy.orgyoutube.com For n-butane, the anti-conformation, where the two methyl groups are at a dihedral angle of 180°, is the most stable due to minimized steric hindrance. wikipedia.org The gauche conformations, with a dihedral angle of 60°, are less stable due to steric interactions between the methyl groups. khanacademy.org

For butane-1,1,4,4-tetrol, it is expected that the geminal diol groups at C1 and C4 would significantly influence its conformational preferences. The rotation around the C1-C2 and C3-C4 bonds, in addition to the central C2-C3 bond, would lead to a more complex potential energy surface compared to n-butane. Intramolecular hydrogen bonding between the hydroxyl groups is highly probable and would be a key factor in stabilizing certain conformations.

Influence of Substituents on Stereoisomeric Stability and Interconversion

The stability of stereoisomers and the energy barriers for their interconversion are highly dependent on the nature and position of substituents on the butane backbone. In substituted cyclohexanes, for example, bulky substituents preferentially occupy equatorial positions to minimize steric strain. libretexts.org Similarly, for butane derivatives, the size and electronic properties of substituents will influence the relative energies of the different staggered and eclipsed conformations.

For analogs of butane-1,1,4,4-tetrol, the introduction of substituents would impact the stability of different stereoisomers. For instance, in disubstituted butanes, the relative stability of cis and trans isomers, or erythro and threo diastereomers, is determined by the steric and electronic interactions between the substituents. uou.ac.in The presence of bulky substituents would likely increase the energy difference between the anti and gauche conformations, making the anti-conformation even more favorable. The interconversion between different conformations occurs through rotation around carbon-carbon single bonds, and the energy barrier for this rotation is influenced by the steric bulk and polarity of the substituents.

The following table summarizes the key concepts related to the stereochemical and conformational analysis of butane derivatives:

FeatureDescriptionRelevance to Butane-1,1,4,4-tetrol
Chiral Centers A carbon atom attached to four different groups.Butane-1,1,4,4-tetrol is achiral, but its substituted analogs can be chiral.
Stereoisomers Molecules with the same molecular formula and connectivity but different spatial arrangements of atoms.Analogs can exist as enantiomers and diastereomers.
Conformations Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.Key conformations are staggered (anti and gauche) and eclipsed.
Intramolecular H-Bonding Hydrogen bonding between functional groups within the same molecule.Expected to be a major stabilizing factor in the conformations of butane-1,1,4,4-tetrol.
Substituent Effects The influence of substituent groups on the stability and properties of a molecule.Affects stereoisomeric stability and conformational preferences.

Advanced Spectroscopic Approaches for Unstable Polyol Characterization

Transient Absorption Spectroscopy for Short-Lived Species Detection

Transient absorption spectroscopy is a powerful pump-probe technique used to study short-lived excited states of molecules. molport.comdocbrown.info In the hypothetical analysis of Butane-1,1,4,4-tetrol, this method could be employed to detect the formation and decay of any transient species generated, for instance, through photolysis. By exciting a precursor molecule with a short laser pulse (the pump), the subsequent absorption of a second light pulse (the probe) by the transient species can be monitored over timescales ranging from femtoseconds to seconds. acs.orgnih.gov This would provide insights into the kinetics of the decomposition of Butane-1,1,4,4-tetrol and help identify any fleeting intermediates.

Gas-Phase Spectroscopic Methods (e.g., Fourier Transform Microwave Spectroscopy) for Structural Elucidation

To circumvent the instability of Butane-1,1,4,4-tetrol in a condensed phase, gas-phase spectroscopic methods would be the preferred approach for its structural elucidation. Fourier Transform Microwave (FTMW) spectroscopy, in particular, is a high-resolution technique that allows for the precise determination of molecular rotational constants. From these constants, accurate molecular geometries, including bond lengths and angles, can be derived. This method would be invaluable in confirming the predicted structure of Butane-1,1,4,4-tetrol and understanding the conformational preferences dictated by intramolecular hydrogen bonding.

Vibrational Spectroscopic Signatures (Infrared and Raman) of Hydroxyl Functional Groups

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying functional groups within a molecule. For a polyol like Butane-1,1,4,4-tetrol, the hydroxyl (-OH) groups would produce characteristic vibrational bands. The O-H stretching vibrations, typically observed in the 3200-3600 cm⁻¹ region of the IR spectrum, would be particularly informative. The position and shape of these bands are sensitive to hydrogen bonding, which would be a dominant intermolecular and intramolecular interaction in this molecule. In-situ IR spectroscopy could also be used to monitor the dehydration process of the unstable geminal diols. smolecule.commatrix-fine-chemicals.com

Table 1: Predicted Vibrational Frequencies for Hydroxyl Groups in a Polyol

Vibrational Mode Typical Frequency Range (cm⁻¹) Information Provided
Free O-H Stretch 3600 - 3650 Presence of non-hydrogen-bonded hydroxyl groups.
Intramolecular H-bonded O-H Stretch 3200 - 3550 Indicates hydrogen bonding between hydroxyl groups within the same molecule.
Intermolecular H-bonded O-H Stretch 3200 - 3400 Suggests hydrogen bonding between different molecules.

This is an interactive data table. The data presented are generalized predictions for a polyol and not experimental values for Butane-1,1,4,4-tetrol.

Nuclear Magnetic Resonance (NMR) Studies of Equilibrium Mixtures and Exchange Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. dtic.mil For a compound like Butane-1,1,4,4-tetrol, which is expected to be in equilibrium with its dehydration product (succinaldehyde), NMR would be crucial for characterizing this mixture. The chemical shifts and coupling constants of the protons (¹H NMR) and carbon atoms (¹³C NMR) would provide detailed information about the different species present. blogspot.com Furthermore, advanced NMR techniques, such as exchange spectroscopy (EXSY), could be used to study the dynamics of the equilibrium between the tetrol and the aldehyde, providing kinetic and thermodynamic parameters for the process.

Table 2: Predicted ¹H NMR Chemical Shifts for Butane-1,1,4,4-tetrol

Proton Environment Predicted Chemical Shift (ppm) Multiplicity
-CH(OH)₂ ~ 5.0 - 5.5 Triplet
-CH₂- ~ 1.5 - 2.0 Quintet

This is an interactive data table. The chemical shifts are theoretical predictions and may vary significantly based on solvent and other experimental conditions.

In situ Spectroscopic Monitoring of Hydration/Dehydration Processes

Given the inherent instability of the geminal diol groups in Butane-1,1,4,4-tetrol, in situ spectroscopic techniques would be essential to observe its formation and subsequent decomposition. nih.govnist.gov Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, for example, could be used to monitor the hydration of a suitable precursor, such as succinaldehyde (B1195056), in real-time. smolecule.com This would allow for the direct observation of the appearance and disappearance of the characteristic vibrational bands of the tetrol's hydroxyl groups and the carbonyl groups of the aldehyde, providing direct evidence of the hydration/dehydration equilibrium.

Synthetic Strategies and Methodological Development for Geminal Polyols

Challenges in the Direct Synthesis and Isolation of Butane-1,1,4,4-tetrol

Butane-1,1,4,4-tetrol is the formal hydrate (B1144303) of butanedial, also known as succinaldehyde (B1195056). The primary challenge in its direct synthesis and, particularly, its isolation lies in the inherent instability of geminal diols. libretexts.orgquora.comstackexchange.com Geminal diols, which feature two hydroxyl groups attached to the same carbon atom, typically exist in a reversible equilibrium with their corresponding carbonyl compounds. libretexts.orgstackexchange.comquora.com In the case of Butane-1,1,4,4-tetrol, this involves a double hydration of succinaldehyde.

The equilibrium for most simple aldehydes and ketones heavily favors the carbonyl form over the gem-diol. libretexts.orgquora.com Isolation of the gem-diol is exceptionally difficult because the hydration reaction is reversible. libretexts.org Any attempt to remove the solvent (water) to isolate the product would, according to Le Châtelier's principle, shift the equilibrium back towards the dehydrated carbonyl compound, in this case, succinaldehyde. quora.com Therefore, even if Butane-1,1,4,4-tetrol forms in an aqueous solution, it cannot be isolated as a stable, pure substance under standard conditions. The presence of two such gem-diol functionalities within the same molecule further contributes to this instability.

Strategies for Shifting Hydration Equilibrium Towards Polyol Formation

A key strategy for stabilizing geminal diols and shifting the hydration equilibrium toward their formation is the introduction of strong electron-withdrawing groups (EWGs) on the carbon atom adjacent to the carbonyl group. libretexts.orgquora.comstackexchange.comvedantu.com These groups function by destabilizing the carbonyl group through a potent inductive effect (-I effect). stackexchange.comvedantu.com By withdrawing electron density from the carbonyl carbon, EWGs increase its electrophilicity, making it more susceptible to nucleophilic attack by water. vedantu.com This enhanced reactivity and the stabilization of the resulting hydrate shift the equilibrium in favor of the gem-diol. libretexts.orgvedantu.com

Butane-1,1,4,4-tetrol lacks any such electron-withdrawing groups on the carbons bearing the hydroxyls, which explains its inherent instability. In contrast, several compounds featuring strong EWGs exist predominantly as stable, isolable gem-diols.

A classic example is chloral (B1216628) hydrate, CCl₃CH(OH)₂, the hydrate of trichloroacetaldehyde. libretexts.orgquora.comquora.com The three chlorine atoms are powerful electron-withdrawing groups that make the formation of the gem-diol highly favorable. quora.com Chloral hydrate is a stable, crystalline solid that can be stored for extended periods. elsevier.esmjpharm.orgnih.govnih.govresearchgate.net Another well-known example is ninhydrin, which exists as a stable hydrate of the central carbon of indane-1,2,3-trione. wikipedia.orgbris.ac.ukbloomtechz.comchemicalbook.comchemicalbook.com The destabilizing effect of the two adjacent carbonyl groups makes the hydrated form the preferred species. wikipedia.orgbloomtechz.com

Carbonyl CompoundHydrated Form (Geminal Diol)Key Structural FeatureStability of HydrateReference
SuccinaldehydeButane-1,1,4,4-tetrolAlkyl chain (electron-donating)Unstable, exists only in aqueous equilibrium libretexts.orgstackexchange.com
Trichloroacetaldehyde (Chloral)Chloral Hydrate-CCl₃ group (strong EWG)Stable, crystalline solid libretexts.orgquora.com
Indane-1,2,3-trioneNinhydrin (hydrate)Adjacent carbonyl groups (strong EWGs)Stable, crystalline solid wikipedia.orgbloomtechz.com

For highly reactive and unstable molecules like Butane-1,1,4,4-tetrol, direct observation under normal conditions is not feasible. Cryogenic matrix isolation is a powerful analytical technique designed specifically for studying such transient species. ebsco.comiceoxford.comruhr-uni-bochum.de The method involves trapping the molecule of interest within a cryogenic matrix of a solid, inert material, typically a noble gas like argon or nitrogen, at extremely low temperatures (often below 40 K). ebsco.comruhr-uni-bochum.de

This process effectively isolates individual molecules, preventing them from reacting with each other or decomposing. ebsco.com Once trapped, the stabilized species can be studied using various spectroscopic methods, such as infrared (IR) or UV/Vis spectroscopy, to determine its structure and properties. ebsco.comruhr-uni-bochum.de While there are no specific reports on the use of matrix isolation to detect Butane-1,1,4,4-tetrol, the technique is ideally suited for this purpose. It has been successfully used to observe reaction intermediates and other unstable molecules that cannot be isolated otherwise. researchgate.netacs.org In principle, succinaldehyde could be co-deposited with water into an argon matrix, and the formation of Butane-1,1,4,4-tetrol could be induced and spectroscopically observed, providing direct evidence for its existence, even if transient. ebsco.com

Precursor Chemistry and Indirect Evidence for Geminal Tetrol Formation

The most compelling indirect evidence for the formation of Butane-1,1,4,4-tetrol comes from studies of its precursor, succinaldehyde, in aqueous solutions. When succinaldehyde is dissolved in water, it establishes an equilibrium with its hydrated forms. Spectroscopic studies have shown that in water, succinaldehyde exists as a mixture of the free dialdehyde (B1249045), a cyclic monohydrate (2,5-dihydroxytetrahydrofuran), and the acyclic dihydrate, which is Butane-1,1,4,4-tetrol. The relative concentrations of these species depend on factors such as temperature and concentration. The detection and characterization of the acyclic dihydrate in solution by methods such as NMR spectroscopy provide strong, albeit indirect, evidence for the existence of Butane-1,1,4,4-tetrol in this specific environment.

Methodological Advancements in the Synthesis of Highly Hydroxylated Compounds

While the synthesis of an unstable geminal tetrol like Butane-1,1,4,4-tetrol remains a significant challenge, substantial progress has been made in the synthesis of stable, highly hydroxylated compounds (polyols). These modern methods focus on creating compounds with diverse applications, from polymers to pharmaceuticals.

Catalytic Hydrogenation: A prominent method for producing polyols is the catalytic hydrogenation of polyesters. nih.govsciforum.netresearchgate.net Using catalysts, often based on ruthenium, polyesters can be reduced to form polyether polyols. nih.govsciforum.net This approach is being explored as a method for chemical upcycling of plastic waste into valuable materials. sciforum.net Similarly, catalytic hydrogenation is used to convert polyurethane waste back into polyols and aromatic amines. nih.govresearchgate.net

Biocatalysis and Green Chemistry: There is a growing emphasis on using enzymatic and microbial pathways for polyol synthesis, aligning with the principles of green chemistry. vu.ltacs.orgnih.govnih.gov Enzymes such as lipases and hydroxylases are used to produce bio-based polyols from renewable feedstocks like vegetable oils and glycerol. vu.ltnih.gov These biocatalytic routes often occur under mild conditions and can offer high selectivity. nih.govmdpi.com Microorganisms can also be engineered to produce hydroxylated natural products, providing access to complex polyol structures. mdpi.com

The Polyol Process: In materials science, the "polyol synthesis" or "polyol process" has become a versatile wet-chemistry method for producing functional inorganic nanoparticles, including metals and metal oxides. researchgate.netmdpi.comresearchgate.net In this technique, a liquid polyol (like ethylene (B1197577) glycol or diethylene glycol) acts as both the solvent and a reducing agent for a metal precursor salt. mdpi.com This method allows for excellent control over the size, shape, and distribution of the resulting nanoparticles. researchgate.net

Chemical Synthesis: Traditional and modern organic synthesis offers numerous routes to stable polyols. These include the reduction of aldehydes, ketones, or carboxylic acid esters, as well as the nucleophilic substitution of halides. alfachemic.com Electrochemical C-H hydroxylation has also emerged as a sustainable method to construct valuable hydroxylated compounds under mild conditions. researchgate.netwikipedia.org

These advanced methodologies highlight the focus of modern chemistry on synthesizing stable and functional polyols, which contrasts with the fundamental instability that prevents the isolation of geminal polyols like Butane-1,1,4,4-tetrol.

Broader Implications and Future Research Directions

Contributions to Fundamental Organic Chemistry and Reactivity Theory

The study of Butane-1,1,4,4-tetrol, even if purely theoretical, provides a valuable platform for refining our understanding of fundamental organic chemistry principles. The presence of two geminal diol moieties in a single molecule raises questions about intramolecular interactions and their influence on conformational stability and reactivity.

Key Research Findings:

Intramolecular Hydrogen Bonding: Theoretical calculations suggest the potential for strong intramolecular hydrogen bonding between the hydroxyl groups on the same carbon and across the butane (B89635) backbone. The nature and strength of these interactions would significantly influence the molecule's preferred conformation and its energy landscape.

Equilibrium with Succinaldehyde (B1195056): Geminal diols are known to exist in equilibrium with their corresponding carbonyl compounds. wikipedia.org In the case of Butane-1,1,4,4-tetrol, it is expected to be in equilibrium with succinaldehyde and water. Understanding the thermodynamics and kinetics of this equilibrium is crucial for predicting the behavior of such species.

Reaction Mechanisms: The study of the dehydration of Butane-1,1,4,4-tetrol to succinaldehyde can provide insights into the mechanisms of geminal diol decomposition, including the role of acid or base catalysis and the potential for concerted versus stepwise pathways.

Research AreaContribution of Butane-1,1,4,4-tetrol Studies
Stereoelectronic Effects Analysis of the influence of lone pair orientations on conformational preferences and reactivity.
Reaction Kinetics Modeling the rate of intramolecular dehydration and the factors that affect it.
Acid-Base Catalysis Investigating the role of catalysts in the interconversion between the tetrol and dialdehyde (B1249045) forms.

Role as Transient Intermediates in Atmospheric or Biological Pathways

Atmospheric Chemistry: In the atmosphere, the oxidation of volatile organic compounds (VOCs) can lead to the formation of highly oxygenated molecules. It is conceivable that under specific atmospheric conditions, the oxidation of precursor molecules like 1,3-butadiene (B125203) could lead to intermediates with structures analogous to Butane-1,1,4,4-tetrol. The subsequent decomposition of such intermediates would contribute to the formation of secondary organic aerosols. The study of the simplest geminal diol, methanediol (B1200039), has highlighted the potential importance of these species in atmospheric processes. pnas.org

Biological Systems: While less likely to be found in major metabolic pathways due to their instability, geminal diol-like structures can be involved in enzymatic reactions. For instance, the hydration of aldehydes and ketones is a common step in biological processes, often facilitated by enzymes. Studying the fundamental properties of Butane-1,1,4,4-tetrol could provide insights into the stabilization of such transient species within an enzyme's active site.

Advancements in Characterizing Unstable and Highly Reactive Chemical Species

The pursuit of understanding elusive molecules like Butane-1,1,4,4-tetrol drives the development of advanced analytical and spectroscopic techniques. The challenges associated with characterizing such transient species necessitate innovative experimental and computational approaches.

Advanced Characterization Techniques:

TechniqueApplication to Unstable Species
Matrix Isolation Spectroscopy Trapping the molecule in an inert matrix at low temperatures to study its spectroscopic properties (IR, UV-Vis) without decomposition.
Flow Chemistry Systems Generating the transient species in a continuous flow and immediately directing it to a detector (e.g., mass spectrometer) for analysis.
Femtosecond Spectroscopy Using ultrashort laser pulses to probe the dynamics of the molecule on the timescale of its existence.
Computational Spectroscopy Predicting spectroscopic signatures (e.g., NMR, IR spectra) to aid in the identification of transient species in complex mixtures.

The successful synthesis and characterization of methanediol, the simplest geminal diol, through energetic processing of low-temperature ices and subsequent gas-phase analysis, serves as a proof-of-concept for the feasibility of studying such unstable compounds. olemiss.edu

Emerging Computational Approaches for Predicting Polyol Behavior in Complex Environments

Given the experimental challenges, computational chemistry plays a pivotal role in predicting the properties and behavior of unstable polyols like Butane-1,1,4,4-tetrol. Advances in computational methods allow for increasingly accurate predictions of molecular structure, stability, and reactivity.

Quantum Mechanical Calculations: High-level ab initio and density functional theory (DFT) methods can be used to calculate the optimized geometry, vibrational frequencies, and relative energies of different conformers of Butane-1,1,4,4-tetrol. These calculations can also elucidate the transition states and activation barriers for its decomposition pathways.

Molecular Dynamics Simulations: To understand the behavior of this polyol in a solvent or at an interface, molecular dynamics (MD) simulations can be employed. These simulations can provide insights into solvation effects, intramolecular and intermolecular hydrogen bonding networks, and the dynamics of conformational changes.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models based on a dataset of known polyols, it may be possible to predict certain properties of Butane-1,1,4,4-tetrol, such as its boiling point or solubility, if it were to be stabilized. conicet.gov.ar

Design Principles for Stabilized Polyol Architectures and Analogs

Understanding the factors that contribute to the instability of Butane-1,1,4,4-tetrol can inform the design of more stable polyol architectures with novel properties.

Strategies for Stabilization:

Electronic Effects: Incorporating electron-withdrawing groups near the geminal diols can destabilize the transition state for water elimination, thereby slowing down the decomposition process. This principle is well-established for simple geminal diols. wikipedia.org

Intramolecular Cyclization: Designing the polyol backbone in a way that favors the formation of stable intramolecular rings involving the hydroxyl groups could prevent their dehydration.

Supramolecular Encapsulation: Encapsulating the unstable polyol within a host molecule, such as a cyclodextrin (B1172386) or a self-assembled cage, could provide a protective environment that prevents its decomposition.

By applying these design principles, it may be possible to synthesize novel polyols with unique functionalities for applications in materials science, coordination chemistry, and medicinal chemistry.

Q & A

Q. What are the critical physicochemical properties of Butane-1,2,3,4-tetrol for experimental design?

Butane-1,2,3,4-tetrol (erythritol or threitol) exhibits:

  • Solubility : 880 g/100 mL in water at 25°C, with solubility in ethanol and methanol .
  • Thermal stability : Decomposes upon boiling, with a melting point of 88–90°C (threitol) or 118–121°C (erythritol) depending on stereochemistry .
  • Hygroscopicity : Low vapor pressure and odorless crystalline solid form, requiring storage in airtight containers to prevent moisture absorption .

Methodological Note : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended to confirm thermal behavior and purity .

Q. How can researchers synthesize and characterize Butane-1,2,3,4-tetrol derivatives for functional studies?

  • Synthesis : Derivatives like 3-(4-pyridyl)-1,2,4,5-benzenetetrol tetraacetate are synthesized via condensation reactions (e.g., 2,5-dihydroxy-1,4-benzoquinone with pyridine in acetic anhydride) .
  • Characterization :
    • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm regiochemistry and stereochemistry.
    • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
    • Infrared Spectroscopy (IR) : Identifies hydroxyl and ester functional groups .

Data Contradiction Alert : Reported melting points vary (88–90°C vs. 118–121°C), likely due to stereoisomerism (e.g., erythritol vs. threitol) or purity discrepancies. Cross-validate with HPLC and elemental analysis .

Advanced Research Questions

Q. How can Butane-1,2,3,4-tetrol be applied in polymer degradation studies?

Butane-1,2,3,4-tetrol derivatives are used in polyurethane elastomers for controlled degradation:

  • CATCH Cleavage Mechanism : Tetrol-acetal moieties in polyurethanes undergo hydrolysis at room temperature, enabling eco-friendly degradation. Optimal ratios (e.g., 2:1 PPG-TDI to tetrol) ensure residual hydroxyl groups for cleavage .
  • Characterization :
    • FT-IR : Tracks residual isocyanate (2270 cm1^{-1}) and hydroxyl (3400 cm1^{-1}) groups .
    • Dynamic Mechanical Analysis (DMA) : Assesses viscoelastic properties pre- and post-degradation .

Q. What analytical methods quantify Butane-1,2,3,4-tetrol-derived biomarkers in DNA adduct studies?

  • HPLC/Fluorescence : Hydrolyzes BPDE-DNA adducts (e.g., Tetrol I-1 and II-2) with 0.1 N HCl, achieving detection limits of 1 pg tetrol/10–100 µg DNA (~1 adduct/108^8 base pairs) .
  • Data Interpretation : Higher Tetrol II-2 levels suggest DNA repair inefficiencies (e.g., XRCC1 polymorphisms) or sequence-specific adduct susceptibility .

Q. How do stereochemical variations impact Butane-1,2,3,4-tetrol reactivity in organic synthesis?

  • Stereoisomerism : D-threitol [(2R,3R)] vs. meso-erythritol [(2R,3S)] exhibit distinct hydrogen-bonding networks, affecting crystallization and solubility .
  • Experimental Design :
    • X-ray Crystallography : Resolves α- and β-polymorphs (e.g., tetrol 1 and 2) to study packing efficiency .
    • Kinetic Studies : Compare esterification rates of erythritol vs. threitol to optimize catalyst selection .

Q. How should researchers resolve contradictions in reported physicochemical data for Butane-1,2,3,4-tetrol?

  • Comparative Analysis : Replicate experiments using standardized protocols (e.g., USP/Ph. Eur. for melting point determination) .
  • Purity Assessment : Employ HPLC with evaporative light scattering detection (ELSD) to quantify impurities affecting thermal properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.